molecular formula C9H5Br2NO B6179995 2-bromo-5-(4-bromophenyl)-1,3-oxazole CAS No. 1894758-56-5

2-bromo-5-(4-bromophenyl)-1,3-oxazole

Cat. No. B6179995
CAS RN: 1894758-56-5
M. Wt: 303
InChI Key:
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Description

2-bromo-5-(4-bromophenyl)-1,3-oxazole is an organic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, drug discovery, and biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-bromo-5-(4-bromophenyl)-1,3-oxazole is not fully understood. However, it is believed to interact with certain proteins, enzymes, and other molecules in the body. It is thought to bind to certain proteins and enzymes, which can lead to changes in the activity of those proteins and enzymes. Additionally, it is believed to interact with certain molecules in the body, such as hormones, neurotransmitters, and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-5-(4-bromophenyl)-1,3-oxazole are not fully understood. However, it is believed to have a variety of effects on the body. It is thought to have anti-inflammatory and anti-fungal properties, as well as the potential to reduce the risk of certain types of cancer. Additionally, it is thought to have an effect on the nervous system, as well as on the cardiovascular and immune systems.

Advantages and Limitations for Lab Experiments

2-bromo-5-(4-bromophenyl)-1,3-oxazole has several advantages and limitations for lab experiments. One of the main advantages is the ease of synthesis, as it can be synthesized through several methods. Additionally, it is a relatively stable compound, which makes it suitable for long-term experiments. On the other hand, it is a relatively toxic compound, and it can be difficult to obtain in large quantities. Therefore, it is important to use proper safety precautions when handling this compound.

Future Directions

There are many potential future directions for research on 2-bromo-5-(4-bromophenyl)-1,3-oxazole. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential therapeutic properties of the compound, as well as its potential applications in drug discovery. Additionally, further research could be done to explore the potential interactions between the compound and various proteins, enzymes, and other molecules in the body. Finally, further research could be done to explore the potential uses of the compound in the synthesis of other compounds.

Synthesis Methods

2-bromo-5-(4-bromophenyl)-1,3-oxazole can be synthesized through several methods. The most common method is the reaction of 4-bromophenol and 2-bromo-1,3-oxazole in the presence of a base. This reaction results in the formation of a bromo-substituted oxazole. Other methods of synthesis include the reaction of 4-bromophenol and 2-bromo-1,3-dioxane, and the reaction of 4-bromophenol and 2-bromo-1,3-dithiane.

Scientific Research Applications

2-bromo-5-(4-bromophenyl)-1,3-oxazole has many applications in scientific research. It is commonly used in drug discovery, as it can be used to synthesize a variety of compounds with potential therapeutic properties. It is also used in biochemical and physiological studies, as it can be used to study the effects of compounds on cells and tissues. Additionally, it can be used in the synthesis of other compounds, such as 2-bromo-5-(4-bromophenyl)-1,3-dioxane and 2-bromo-5-(4-bromophenyl)-1,3-dithiane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-(4-bromophenyl)-1,3-oxazole involves the bromination of 4-bromophenylacetic acid followed by cyclization with thionyl chloride and oxazole. The resulting compound is then brominated to yield the final product.", "Starting Materials": [ "4-bromophenylacetic acid", "thionyl chloride", "oxazole", "bromine" ], "Reaction": [ "Bromination of 4-bromophenylacetic acid with bromine and acetic acid to yield 4-bromo-2-(4-bromophenyl)acetic acid", "Cyclization of 4-bromo-2-(4-bromophenyl)acetic acid with thionyl chloride and oxazole to yield 2-bromo-5-(4-bromophenyl)-1,3-oxazole" ] }

CAS RN

1894758-56-5

Molecular Formula

C9H5Br2NO

Molecular Weight

303

Purity

95

Origin of Product

United States

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